molecular formula C6H9N3O B2990904 (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine CAS No. 24134-15-4

(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2990904
CAS No.: 24134-15-4
M. Wt: 139.158
InChI Key: KJRXQWAWEBDGNR-UHFFFAOYSA-N
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Description

(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of an imidazole ring substituted with two methyl groups and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 2,3-dimethylimidazole with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-70°C) to ensure optimal reaction rates.

    Solvent: Common solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

    Catalyst: Acidic or basic catalysts to promote the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions may yield amines or other reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the imidazole ring.

Scientific Research Applications

(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The imidazole ring and hydroxylamine group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylimidazole: Lacks the hydroxylamine group, making it less reactive in certain contexts.

    Hydroxylamine: Lacks the imidazole ring, limiting its applications compared to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine.

Uniqueness

This compound is unique due to the combination of the imidazole ring and hydroxylamine group, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its individual components.

Properties

IUPAC Name

(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-7-3-6(4-8-10)9(5)2/h3-4,10H,1-2H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRXQWAWEBDGNR-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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